molecular formula C13H14N4O2S2 B2692666 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide CAS No. 402954-39-6

4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide

Cat. No.: B2692666
CAS No.: 402954-39-6
M. Wt: 322.4
InChI Key: UMTVRCDEVHQKNY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide is a complex organic compound that features a nicotinamide core substituted with thiazole and carbamoylmethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nicotinamide Derivative Preparation: The nicotinamide core is prepared by reacting 4,6-dimethylnicotinic acid with appropriate reagents to introduce the desired functional groups.

    Coupling Reaction: The thiazole derivative is then coupled with the nicotinamide derivative using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the nicotinamide core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-pyridine
  • 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-benzamide

Uniqueness

4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide is unique due to its specific combination of functional groups and structural features. The presence of both thiazole and nicotinamide moieties provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-7-5-8(2)16-12(10(7)11(14)19)21-6-9(18)17-13-15-3-4-20-13/h3-5H,6H2,1-2H3,(H2,14,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTVRCDEVHQKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)SCC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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